molecular formula C12H15NO2 B8699848 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid

2-[2-(pyrrolidin-1-yl)phenyl]acetic acid

Cat. No.: B8699848
M. Wt: 205.25 g/mol
InChI Key: ZPEJYWXWFCHLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid (CAS: 136916-22-8) is a phenylacetic acid derivative featuring a pyrrolidine substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . Key structural identifiers include the SMILES string C1CCN(C1)C2=CC=CC=C2CC(=O)O and the InChIKey ZPEJYWXWFCHLRH-UHFFFAOYSA-N . The compound exhibits moderate lipophilicity (XLogP3 = 2) and a topological polar surface area of 40.6 Ų, suggesting balanced solubility properties .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylphenyl)acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)

InChI Key

ZPEJYWXWFCHLRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 2-bromoacetophenone with pyrrolidine under basic conditions to form the intermediate 2-(pyrrolidin-1-yl)acetophenone. This intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[2-(pyrrolidin-1-yl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and enzyme activities, contributing to its observed pharmacological properties .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications
Compound Name Molecular Formula Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ Pyridine ring at phenyl position Carboxylic acid, pyridine 137.14 Research reagent; acute toxicity (Category 4 oral/dermal/inhalation)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₀H₂₀N₂O₄ Piperazine ring, FMOC-protected amine Carboxylic acid, piperazine 352.39 Peptide synthesis; 100% purity in reagent-grade use
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid C₁₂H₁₅NO₂ Pyrrolidine and phenyl groups on same carbon Carboxylic acid, pyrrolidine 205.25 Warning (H302, H312, H332 hazards); structural isomer of target compound

Key Observations :

  • Pyridine vs. Pyrrolidine : Replacing pyrrolidine with pyridine (as in 2-(pyridin-3-yl)acetic acid) introduces a basic nitrogen atom, increasing polarity and altering toxicity profiles .
  • Piperazine Derivatives : Piperazine-containing analogues (e.g., ) are bulkier and used in peptide chemistry due to FMOC protection, unlike the simpler pyrrolidine in the target compound .
  • Isomeric Differences : The structural isomer 2-phenyl-2-(pyrrolidin-1-yl)acetic acid () demonstrates how positional changes (phenyl and pyrrolidine on the same carbon) increase toxicity risks compared to the ortho-substituted target compound .
Derivatives with Extended Aromatic Systems
Compound Name Molecular Formula Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-{4-[(3S)-3-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}pyrrolidin-1-yl]phenyl}acetic acid C₂₄H₂₆N₂O₂ Naphthalene group, chiral pyrrolidine Carboxylic acid, naphthyl 374.48 Approved drug (Orkedia®) for hyperparathyroidism
2-[2-(1H-Indol-2-yl)phenyl]acetic acid C₁₆H₁₄N₂O₂ Indole substituent Carboxylic acid, indole 266.30 Research compound; no specified hazards

Key Observations :

  • Pharmacological Relevance : The naphthalene-containing derivative () highlights how extending aromatic systems enhances receptor binding, enabling clinical use in calcium metabolism disorders .
  • Indole vs.
Functional Group Variations
Compound Name Molecular Formula Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference ID
Ethyl 2-(pyrrolidin-1-yl)acetate C₈H₁₅NO₂ Esterified carboxylic acid Ester, pyrrolidine 157.21 Intermediate in organic synthesis
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid C₇H₁₃NO₃ Hydroxymethyl-pyrrolidine Carboxylic acid, hydroxyl 159.19 Increased hydrophilicity (polar surface area: 66.8 Ų)

Key Observations :

  • Esterification : Ethyl ester derivatives () improve lipid solubility, making them more suitable as synthetic intermediates than the free acid form .
  • Hydroxyl Substituents : Adding hydroxymethyl groups () significantly enhances hydrophilicity, which could optimize pharmacokinetic profiles in drug design .

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